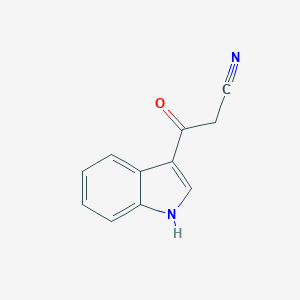

3-(1H-indol-3-yl)-3-oxopropanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-indol-3-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c12-6-5-11(14)9-7-13-10-4-2-1-3-8(9)10/h1-4,7,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKBLDDGNWKWKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368727 | |

| Record name | 3-(1H-indol-3-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20356-45-0 | |

| Record name | 3-(1H-indol-3-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Cyanoacetyl)indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Reaction Pathways for 3 1h Indol 3 Yl 3 Oxopropanenitrile

Direct Synthesis of 3-(1H-indol-3-yl)-3-oxopropanenitrile

The direct synthesis of this compound is most commonly achieved through the electrophilic cyanoacetylation of indole (B1671886). This method is valued for its efficiency and directness in introducing the β-oxopropanenitrile moiety at the electron-rich C3 position of the indole ring.

A prevalent and effective method for synthesizing this compound involves the reaction of indole with 2-cyanoacetic acid in the presence of acetic anhydride (B1165640). nih.govkb.sersc.org In this reaction, acetic anhydride serves as a dehydrating agent and activates the cyanoacetic acid, forming a mixed anhydride. This reactive intermediate then acylates the indole at the nucleophilic C3 position. researchgate.net

The general procedure involves heating a mixture of indole and cyanoacetic acid in acetic anhydride. nih.govresearchgate.net One of the most efficient protocols, developed by Bergman and co-workers, involves heating the reactants at 60–70 °C for a very short duration of 5 minutes, achieving yields in the range of 90–98%. nih.govrsc.org An alternative procedure involves refluxing the mixture in acetic anhydride for 30 minutes. nih.govrsc.org This cyanoacetylation method is applicable to a variety of substituted indoles, providing a direct route to a range of 3-cyanoacetyl indole derivatives. rsc.orgresearchgate.net

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that influence the reaction outcome include temperature, reaction time, and the nature of the activating agent.

Different studies have reported various conditions, highlighting the tunability of the synthesis. For instance, while refluxing in acetic anhydride for 30 minutes provides the desired product, a significant improvement in both reaction time and yield was achieved by lowering the temperature to 60–70 °C and reducing the time to just 5 minutes. nih.govrsc.org Another reported method utilizes propanoic anhydride instead of acetic anhydride, with the reaction proceeding at 65–75 °C for 7 minutes to afford the product in high yields of 84–95%. rsc.org The choice of conditions often depends on the specific indole substrate and the desired scale of the reaction. Careful control of these parameters prevents the formation of side products and simplifies the purification process.

Table 1: Comparison of Reaction Conditions for the Synthesis of 3-Cyanoacetyl Indoles

| Activating Agent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Acetic Anhydride | Reflux | 30 min | Not specified, but effective | nih.govrsc.org |

| Acetic Anhydride | 60–70 | 5 min | 90–98 | nih.govrsc.org |

| Propanoic Anhydride | 65–75 | 7 min | 84–95 | rsc.org |

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes for heterocyclic compounds. For the synthesis of this compound and related structures, green approaches focus on minimizing hazardous waste, using renewable resources, and improving energy efficiency. nih.gov

Strategies include the use of water as a solvent, which is a safe, inexpensive, and environmentally friendly medium for many organic reactions. nih.govresearchgate.net Catalyst-free reactions in aqueous media have been successfully employed for the synthesis of similar indole-acrylonitrile hybrids. researchgate.net Furthermore, the use of biodegradable catalysts, such as citric acid derived from lemon juice, coupled with renewable energy sources like concentrated solar radiation, represents a novel and sustainable approach. nih.gov The exploration of solvent-free reaction conditions is another promising avenue that can significantly reduce waste and simplify product isolation. nih.gov Applying these principles to the cyanoacetylation of indole could lead to more sustainable and efficient manufacturing processes.

Multicomponent Reactions Utilizing this compound as a Key Synthon

This compound is a versatile synthon in multicomponent reactions (MCRs), which allow for the construction of complex molecular architectures in a single step. These reactions are highly efficient, minimizing waste and shortening synthesis times by avoiding the isolation of intermediates. beilstein-journals.orgresearchgate.net

One of the notable applications of this compound is in one-pot, four-component condensation reactions to produce structurally diverse heterocyclic hybrids.

A powerful example of a four-component reaction is the synthesis of indole–cycloalkyl[b]pyridine-3-carbonitrile hybrids. beilstein-journals.orgnih.gov This reaction involves the one-pot condensation of this compound, an aromatic aldehyde, a cycloalkanone (such as cyclododecanone), and ammonium (B1175870) acetate (B1210297). nih.govbeilstein-journals.org

The reaction proceeds through an elegant six-step tandem sequence:

Knoevenagel Condensation: The reaction initiates with the Knoevenagel condensation between the aromatic aldehyde and this compound. beilstein-journals.org

Nucleophilic Addition: This is followed by a nucleophilic addition to the carbonyl group. beilstein-journals.org

Michael Addition: A subsequent Michael addition occurs. beilstein-journals.org

N-Cyclization: An intramolecular N-cyclization step forms the pyridine (B92270) ring. beilstein-journals.org

Elimination: A molecule of water is eliminated. beilstein-journals.org

Air Oxidation: The final step involves air oxidation to yield the aromatic pyridine ring. beilstein-journals.org

This tandem protocol is highly efficient, affording the structurally intriguing hybrid heterocycles in excellent yields, typically between 85% and 95%. beilstein-journals.org The methodology has been successfully applied to synthesize a library of novel indole–cyclododeca[b]pyridine-3-carbonitrile derivatives. beilstein-journals.org

Table 2: Synthesis of Indole–Cyclododeca[b]pyridine-3-carbonitrile Hybrids

| Entry | Substituted Aldehyde | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Chlorobenzaldehyde | 2-(1H-Indol-3-yl)-4-(4-chlorophenyl)-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3-carbonitrile | 92 |

| 2 | 4-Methylbenzaldehyde | 2-(1H-Indol-3-yl)-4-(p-tolyl)-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3-carbonitrile | 95 |

| 3 | 4-Methoxybenzaldehyde | 2-(1H-Indol-3-yl)-4-(4-methoxyphenyl)-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3-carbonitrile | 94 |

| 4 | 3-Nitrobenzaldehyde | 2-(1H-Indol-3-yl)-4-(3-nitrophenyl)-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3-carbonitrile | 89 |

One-Pot Four-Component Condensations

Formation of Pyridine-3-carbonitrile (B1148548) Derivatives with Aldehydes, 3-Acetyl-2H-chromenones, and Ammonium Acetate

The synthesis of pyridine-3-carbonitrile derivatives can be achieved through one-pot multicomponent reactions involving this compound. One such method involves the reaction with aromatic aldehydes, aromatic ketones, and ammonium acetate. researchgate.net This approach offers good yields and a straightforward procedure for creating 3-cyano-2-(1H-indol-3-yl)pyridine derivatives. researchgate.net

Another variation of this multicomponent reaction involves the use of 3-cyanoacetyl indoles, aldehydes, heterocyclic ketones, and ammonium acetate to produce 4-aryl-6-(1H-indol-3-yl)-2,2'-bipyridine-5-carbonitriles. researchgate.net These reactions are noted for their high yields and broad substrate applicability. researchgate.net Microwave irradiation has also been successfully employed to synthesize 4-aryl-3,5-dicyano-2,6-di(3′-indolyl)pyridine derivatives from aromatic aldehydes, 3-cyanoacetyl indoles, and ammonium acetate, offering the advantages of short reaction times and high product yields. researchgate.net

Catalytic Applications in Multicomponent Pyridine Synthesis

The synthesis of highly substituted pyridines often relies on catalytic multicomponent reactions. growingscience.com These reactions are efficient and lead to the formation of complex molecules from simple starting materials in a single step. acsgcipr.org Various catalysts have been explored to facilitate these transformations, including heterogeneous catalysts that offer advantages such as easy separation and reusability. growingscience.com

For instance, a triazine-based magnetic ionic porous organic polymer has been developed and used as a catalyst for the synthesis of hybrid pyridine derivatives. rsc.org This catalyst has demonstrated excellent potential in multicomponent reactions, highlighting its efficiency and green credentials. rsc.org Similarly, Fe3O4@SiO2@(CH2)3-urea-quinolinium trifluoroacetate (B77799) has been used as a novel nanomagnetic catalyst for the synthesis of indolyl-pyridines under solvent-free conditions. researchgate.netbohrium.com This method is praised for its simple procedure and the high recyclability of the catalyst. researchgate.netbohrium.com

The choice of catalyst and reaction conditions can significantly influence the outcome of the synthesis, with microwave-assisted synthesis being recognized as a green chemistry tool that can lead to shorter reaction times and improved yields. nih.gov

Table 1: Catalysts in Multicomponent Pyridine Synthesis

| Catalyst | Reactants | Product | Key Advantages |

| Triazine-based magnetic ionic porous organic polymer | Aromatic aldehydes, N-(4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-4-methylbenzenesulfonamide, this compound, ammonium acetate | Hybrid pyridines with indole, triazole, and sulfonamide moieties | Green and efficient, excellent potential in multicomponent reactions. rsc.org |

| Fe3O4@SiO2@(CH2)3-urea-quinolinium trifluoroacetate | 3-cyanoacetyl indole, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, aryl aldehyde, ammonium acetate | Indolyl-pyridines bearing a sulfonamide moiety | Novel and recyclable nanomagnetic catalyst, solvent-free conditions, simple procedure, high proficiency. researchgate.netbohrium.com |

Synthesis of Hybrid Pyridines with Indole, Triazole, and Sulfonamide Moieties

The combination of indole, triazole, and sulfonamide functionalities within a single molecular framework has garnered significant interest due to the diverse biological activities associated with these individual heterocycles. rsc.org The synthesis of such hybrid molecules often involves multicomponent reactions, which provide an efficient route to these complex structures.

A novel series of hybrid pyridines containing indole, triazole, and sulfonamide sections has been synthesized for the first time using a triazine-based magnetic ionic porous organic polymer as a catalyst. rsc.org This reaction brings together N-(4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-4-methylbenzenesulfonamide, an aromatic aldehyde, this compound, and ammonium acetate. rsc.org

Another approach utilizes a novel magnetic nanoparticle-anchored deep eutectic solvent, Fe3O4@SiO2@(CH2)3-urea-dithiocarbamic acid/Ch-Cl, as a heterogeneous catalyst for the synthesis of hybrid pyridones containing triazole and sulfonamide moieties. researchgate.net Furthermore, indolyl-pyridines bearing a sulfonamide moiety have been synthesized through a multicomponent condensation reaction using a recyclable nanomagnetic catalyst under solvent-free conditions. researchgate.netbohrium.com The presence of these three key structural motifs in one molecule may have important implications for the design of new therapeutic agents. bohrium.com

Table 2: Synthesis of Hybrid Pyridines

| Catalyst/Method | Reactants | Product |

| Triazine-based magnetic ionic porous organic polymer | N-(4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-4-methylbenzenesulfonamide, aromatic aldehyde, this compound, ammonium acetate | Hybrid pyridines with indole, triazole, and sulfonamide moieties. rsc.org |

| Fe3O4@SiO2@(CH2)3-urea-quinolinium trifluoroacetate | 3-cyanoacetyl indole, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, aryl aldehyde, ammonium acetate | Indolyl-pyridines bearing a sulfonamide moiety. researchgate.netbohrium.com |

Three-Component Reactions

Three-component reactions are a powerful tool in organic synthesis, allowing for the construction of complex molecules from three different starting materials in a single operation. These reactions are characterized by their high atom economy and efficiency.

Synthesis of Pyrazolophthalazinediones with Phthalhydrazide and Aryl Aldehydes

The synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones (PPDs) is effectively achieved through three-component reactions involving phthalhydrazide, an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326). chemrevlett.com Various catalysts, including ionic liquids, have been employed to facilitate this transformation. chemrevlett.com For instance, the Brønsted acidic ionic liquid [Bu3NH][HSO4] has been used to catalyze the one-pot reaction of phthalhydrazide, various aldehydes, and malononitrile, affording excellent yields in short reaction times. chemrevlett.com

In a related four-component reaction, an acetic acid functionalized imidazolium (B1220033) salt has been used as a Brønsted acidic ionic liquid catalyst for the synthesis of PPD derivatives from phthalic anhydride, hydrazine (B178648) hydrate (B1144303), aromatic aldehydes, and this compound. chemrevlett.com Asymmetric synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives has also been developed via an organocatalyzed three-component cascade reaction of isatins, malononitrile, and phthalhydrazide. rsc.orgnih.gov

Preparation of 4H-Pyran Derivatives with Aromatic Aldehydes and Malononitrile

4H-pyran derivatives are another class of heterocyclic compounds that can be efficiently synthesized via multicomponent reactions. growingscience.com These reactions typically involve an aromatic aldehyde, malononitrile, and a compound containing an active methylene group. nih.gov The use of catalysts is common to promote these reactions and improve yields.

For example, KOH loaded over CaO has been reported as an efficient catalyst for the one-pot, three-component synthesis of 2-amino-4H-pyran derivatives from aromatic aldehydes, malononitrile, and ethyl acetoacetate (B1235776) under solvent-free conditions. growingscience.com This method offers several advantages, including short reaction times, being environmentally friendly, and providing high yields. growingscience.com The synthesis of indol-3-yl-substituted pyran derivatives has also been achieved under ultrasonic irradiation, highlighting the use of alternative energy sources to drive these reactions. researchgate.net

Table 3: Synthesis of 4H-Pyran Derivatives

| Catalyst/Condition | Reactants | Product | Key Advantages |

| KOH loaded CaO / Solvent-free | Aromatic aldehydes, malononitrile, ethyl acetoacetate | 2-amino-4H-pyran derivatives | Environmentally friendly, low cost, easy to separate, higher yield. growingscience.com |

| Ultrasonic irradiation | Not specified | Indol-3-yl-substituted pyran derivatives | Use of alternative energy source. researchgate.net |

Facile Access to Substituted and Fused Carbazoles via Rhodium-Catalyzed Annulation with Internal Alkynes

Rhodium-catalyzed C-H activation and annulation reactions provide a powerful method for the synthesis of carbazole (B46965) derivatives. nih.gov A rhodium(III)-catalyzed oxidative annulation of 3-(1H-indol-3-yl)-3-oxopropanenitriles with internal alkynes has been developed to access a series of substituted carbazoles and 4H-oxepino[2,3,4,5-def]carbazoles. nih.gov This reaction proceeds through a formal Rh(III)-catalyzed (4+2) cycloaddition with an alkyne, and in some cases, a tandem (4+2) and (5+2) cycloaddition with two molecules of alkynes. nih.gov The reaction involves the sequential cleavage of C(sp2)-H/C(sp3)-H bonds. nih.gov

This methodology offers a direct route to complex carbazole structures, with some of the resulting 4H-oxepino[2,3,4,5-def]carbazole products exhibiting intense fluorescence in the solid state. nih.gov

Formation of Polysubstituted Carbazoles via Rh(III)-Catalyzed C–H Functionalization with Sulfoxonium Ylides or Diazo Compounds

A notable advancement in the synthesis of polysubstituted carbazoles involves a rhodium(III)-catalyzed annulation of 3-(1H-indol-3-yl)-3-oxopropanenitriles. rsc.orgscispace.com This method employs either sulfoxonium ylides or diazo compounds as reaction partners, proceeding through a formal [4+2] cycloaddition. rsc.orgscispace.com The reaction is characterized by the functionalization of the C2–H bond of the indole ring in a step-economical manner. rsc.orgscispace.com

The use of sulfoxonium ylides typically occurs under weakly basic conditions, while the reaction with diazo compounds can be conducted under acidic conditions, offering a complementary approach. rsc.orgscispace.com This dual-catalyst system enhances the versatility of the methodology, allowing for the synthesis of a series of polysubstituted carbazoles in moderate to good yields. rsc.orgscispace.com The process is scalable and avoids the need for external oxidants. organic-chemistry.org

Table 1: Rh(III)-Catalyzed Synthesis of Polysubstituted Carbazoles

| Reactant 1 | Reactant 2 | Catalyst System | Conditions | Product | Yield | Reference |

| This compound | Sulfoxonium Ylide | Rh(III) catalyst | Weakly basic | Polysubstituted Carbazole | Moderate to Good | rsc.orgscispace.com |

| This compound | Diazo Compound | Rh(III) catalyst | Acidic | Polysubstituted Carbazole | Moderate to Good | rsc.orgscispace.com |

| N-Nitrosoanilines | Sulfoxonium Ylides | [Cp*RhCl2]2/Ag2CO3, TFA | HFIP | 3-Nitrosoindoles | Good | organic-chemistry.org |

Synthesis of Tetrazolo[1,5-a]pyrimidine-6-carbonitrile Derivatives with Aldehydes and 1H-Tetrazole-5-amine

A one-pot, three-component reaction provides an efficient route to tetrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives. nih.govnih.gov This reaction brings together various benzaldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole. nih.govnih.gov The use of a novel heterogeneous catalyst, a hexamethylenetetramine-based ionic liquid supported on a MIL-101(Cr) metal-organic framework, has shown outstanding catalytic activity, leading to good to excellent yields in short reaction times under solvent-free conditions at 100 °C. nih.govnih.govresearchgate.net

The proposed mechanism suggests that the catalyst acts as a dual Brønsted/Lewis acid, activating the aldehyde's carbonyl group for a Knoevenagel condensation with 3-cyanoacetyl indole. nih.gov This is followed by a condensation reaction with 1H-tetrazole-5-amine to form the final product. nih.gov The incorporation of the indole nucleus into the tetrazolopyrimidine scaffold is of significant interest due to the potential for unique biological activities. nih.gov

Synthesis of Pyrimidine (B1678525) Derivatives via Desulfitative Displacement with Amines

A synthetic pathway to N-methyl indole derivatives involves the initial conversion of 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitriles to 2-(1-methyl-1H-indole-3-carbonyl)-3,3-bis(methylthio)acrylonitriles. nih.gov This is achieved through a reaction with carbon disulfide in the presence of sodium tert-butoxide, followed by alkylation with dimethyl sulfate. nih.gov Subsequent cycloaddition with substituted guanidine (B92328) hydrochloride under alkaline conditions yields a key intermediate. nih.gov The final step involves the desulfitative displacement with various amine derivatives to furnish the desired pyrimidine products. nih.gov

Preparation of Pyrido[2,3-d]pyrimidines with 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione and Aromatic Aldehydes

Pyrido[2,3-d]pyrimidine derivatives can be synthesized through a three-component condensation reaction. niscpr.res.injocpr.com One such method involves the reaction of an aldehyde, malononitrile, and 6-amino-1,3-dimethyluracil. niscpr.res.in The use of lactic acid as a green and inexpensive catalyst under solvent-free conditions at 90°C has been reported to be highly efficient. niscpr.res.in This approach offers several advantages, including environmentally friendly reaction conditions, high yields, short reaction times, and a simple workup procedure. niscpr.res.in

Another route to pyrido[2,3-d]pyrimidines starts from a preformed pyrimidine ring, typically an appropriately substituted 4-aminopyrimidine. jocpr.com The pyridine ring is then formed through various strategies, including the addition of a three-carbon or two-carbon unit, or intramolecular cyclization. jocpr.com For instance, 6-aminouracils can be treated with substituted aminomethylene malondialdehyde to yield pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones. jocpr.com

Synthesis of Spirooxindole Derivatives

A simple and efficient one-pot, three-component reaction has been developed for the synthesis of novel polysubstituted 6'-(1H-indol-3-yl)-1',7'-dihydrospiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2-one derivatives. nih.govacs.org This method involves the reaction of 3-cyanoacetyl indoles, isatins, and 1H-pyrazol-5-amines in a mixture of water and acetic acid, resulting in high yields. nih.govacs.org

Synthesis of Pyrazole (B372694) Derivatives with Phenylhydrazine (B124118)

The reaction of this compound with phenylhydrazine can lead to the formation of pyrazole derivatives. While specific details for the direct reaction with phenylhydrazine are not extensively available in the provided context, related syntheses suggest that the keto-nitrile moiety is susceptible to cyclization with hydrazine derivatives. For example, reaction with hydrazine hydrate leads to the formation of pyrazole-4-carbonitrile. researchgate.net

Synthesis of Pyrimidine Derivatives with Guanidine

The construction of a pyrimidine ring can be achieved through the condensation of a 1,3-bifunctional three-carbon fragment with guanidine or its derivatives. bu.edu.egscribd.com this compound, with its 1,3-dicarbonyl-like reactivity, can serve as the three-carbon component. The reaction typically involves refluxing the reactants in a suitable solvent, often with a base or acid catalyst, to facilitate the cyclization and formation of the pyrimidine ring. bu.edu.egnih.gov

Cascade and Tandem Reaction Sequences

Cascade and tandem reactions, which involve multiple bond-forming events in a single synthetic operation, represent an efficient and atom-economical approach to complex molecule synthesis. This compound is an excellent substrate for such reaction sequences, often initiated by a Knoevenagel condensation, followed by subsequent intramolecular or intermolecular reactions.

One notable application is the one-pot, four-component synthesis of indole-cycloalkyl[b]pyridine-3-carbonitrile hybrids. This reaction proceeds through a six-step tandem sequence involving Knoevenagel condensation, nucleophilic addition to a carbonyl group, Michael addition, N-cyclization, elimination, and finally, air oxidation, affording the complex heterocyclic products in high yields of 80–95%. chemistrysteps.com

Similarly, diversely functionalized pyridine-3-carbonitrile derivatives incorporating indole and coumarin (B35378) moieties have been synthesized via a one-pot, four-component condensation. libretexts.org This reaction between this compound, various aldehydes, 3-acetyl-2H-chromenones, and ammonium acetate proceeds through a plausible mechanism initiated by a Knoevenagel condensation. libretexts.org

The synthesis of pyran derivatives is also a common outcome of cascade reactions involving this indole compound. For instance, polysubstituted indol-3-yl pyran derivatives have been synthesized in high yields (74–94%) through a one-pot, multi-component reaction of aromatic aldehydes and malononitrile with 3-cyanoacetyl indoles. libretexts.org A proposed mechanism involves a Michael addition of the 3-cyanoacetyl indole tautomer to an intermediate formed from the Knoevenagel condensation of the aldehyde and malononitrile, followed by intramolecular cyclization. libretexts.org

Another approach to pyran derivatives involves the reaction of 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitriles with methyl perfluoroalk-2-ynoates. This reaction, catalyzed by a base, proceeds via a Michael addition followed by cyclization to yield 4-perfluoroalkylated 2H-pyran-2-ones. libretexts.org

Furthermore, base-promoted tandem cyclization of 3-(1H-indol-3-yl)-3-oxopropanenitriles with arylglyoxal monohydrates has been shown to produce polyfunctional 2-hydroxy-2,3-dihydrofurans in good yields (75–93%). The proposed mechanism involves an initial Knoevenagel condensation followed by a Michael addition of a second molecule of the indole nitrile. chemistrysteps.com

Table 1: Examples of Cascade and Tandem Reactions

| Product Type | Reactants | Catalyst/Conditions | Yield (%) |

| Indole–cycloalkyl[b]pyridine-3-carbonitrile | This compound, aromatic aldehyde, cycloalkanone, ammonium acetate | Refluxing EtOH | 80-95 |

| Indole and coumarin containing pyridine-3-carbonitrile | This compound, aldehyde, 3-acetyl-2H-chromenone, ammonium acetate | Acetic acid, 120 °C | 85-92 |

| Indol-3-yl substituted pyran | 3-cyanoacetyl indole, aromatic aldehyde, malononitrile | Piperidine (B6355638), EtOH, ultrasonic irradiation | 74-94 |

| 4-Perfluoroalkylated 2H-pyran-2-one | 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile, methyl perfluoroalk-2-ynoate | Et3N, THF, 40 °C | 44-99 |

| Polyfunctional 2-hydroxy-2,3-dihydrofuran | This compound, arylglyoxal monohydrate | Base, DMSO, 80 °C | 75-93 |

Derivatization and Functionalization Strategies of this compound

The presence of multiple functional groups in this compound allows for a wide range of derivatization and functionalization reactions, further expanding its utility in organic synthesis.

Transformation into Enaminones and Subsequent Reactions

This compound can be readily converted into enaminones, which are versatile intermediates for the synthesis of various heterocyclic compounds. The condensation of 2-oxo-3-(indol-3-yl)propanonitrile with dimethylformamide dimethylacetal yields the corresponding enaminonitrile. chemistrysteps.com

This enaminonitrile serves as a key precursor for a variety of subsequent reactions. For example, its reaction with 4-chloroaniline (B138754) produces 4-chlorophenylaminoacrylonitrile. chemistrysteps.com Treatment with hydrazine hydrate leads to the formation of pyrazole-4-carbonitrile. chemistrysteps.com Furthermore, reaction with ethyl acetoacetate in the presence of ammonium acetate affords an indolylpyridine derivative. chemistrysteps.com The enamine also reacts with 5(1H)-aminotriazole and 3(5)-aminopyrazole to yield pyrimidine derivatives. chemistrysteps.com

Table 2: Reactions of Enaminone Derived from this compound

| Reagent | Product |

| 4-Chloroaniline | 4-Chlorophenylaminoacrylonitrile |

| Hydrazine hydrate | Pyrazole-4-carbonitrile |

| Ethyl acetoacetate / Ammonium acetate | Indolylpyridine derivative |

| 5(1H)-Aminotriazole | Pyrimidine derivative |

| 3(5)-Aminopyrazole | Pyrimidine derivative |

Oxidation Reactions of the Benzyloxy Group

While specific examples of the oxidation of a benzyloxy group on a this compound derivative are not prevalent in the literature, general methods for the oxidation of benzylic ethers to the corresponding carbonyl compounds are well-established. These methods could potentially be applied to a benzyloxy-substituted derivative of the title compound.

For instance, benzylic ethers can be oxidatively cleaved using reagents like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) in wet acetonitrile. bldpharm.com Another method involves the use of a nitroxyl (B88944) radical catalyst in the presence of phenyl iodonium (B1229267) bis(trifluoroacetate). bldpharm.com These reactions typically proceed under mild conditions and show good functional group tolerance, suggesting they could be viable for the deprotection or transformation of a benzyloxy-substituted indole nitrile.

Nucleophilic Substitution Reactions

The nitrile group in this compound is susceptible to nucleophilic attack, providing a pathway for its transformation into other functional groups. The carbon atom of the nitrile is electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atom.

This reactivity allows for nucleophilic addition reactions. For instance, the nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions. chemistrysteps.com This proceeds through an amide intermediate. chemistrysteps.com

The nitrile group can also react with organometallic reagents such as Grignard reagents. The nucleophilic attack of the Grignard reagent on the nitrile carbon, followed by hydrolysis, leads to the formation of a ketone.

Reduction Reactions

The ketone carbonyl group in this compound can be selectively reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

The reduction of a ketone with these reagents involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. Subsequent workup with water or a dilute acid protonates the resulting alkoxide to yield the secondary alcohol. Sodium borohydride is a milder reagent and is often used in alcoholic or aqueous solutions, while the more reactive lithium aluminum hydride is typically used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran.

The nitrile group can also be reduced. Strong reducing agents like LiAlH₄ will reduce the nitrile to a primary amine. libretexts.org

Electrophilic Cyclization Reactions

Direct electrophilic cyclization on the indole nucleus of this compound is not a commonly reported reaction pathway. The presence of the electron-withdrawing acyl and nitrile groups deactivates the indole ring towards typical electrophilic substitution.

However, the molecule can participate in cyclization reactions that are initiated by other means. As discussed in the section on cascade reactions (2.2.3), the active methylene group and the nitrile functionality are key to its role as a building block for various heterocyclic systems. These reactions often involve an initial intermolecular reaction, such as a Knoevenagel or Michael reaction, which then sets the stage for an intramolecular cyclization to form a new ring system. For instance, the synthesis of pyran and pyridine derivatives from this compound relies on such tandem sequences rather than a direct electrophilic attack on the indole core. libretexts.org

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms in Multicomponent Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like those derived from 3-(1H-indol-3-yl)-3-oxopropanenitrile in a single pot. researchgate.netnih.govresearchgate.net These reactions often proceed through a series of sequential steps, including Knoevenagel condensation, Michael addition, and cyclization, to build intricate molecular architectures. nih.gov

For instance, the one-pot, four-component reaction of this compound, various aldehydes, 3-acetyl-2H-chromenones, and ammonium (B1175870) acetate (B1210297) in acetic acid leads to diversely functionalized pyridine-3-carbonitrile (B1148548) derivatives. nih.gov The proposed mechanism for this transformation involves a cascade of reactions, highlighting the efficiency of MCRs. Similarly, a one-pot synthesis of furan-2(5H)-one derivatives involves a telescoped multicomponent reaction of indole (B1671886), 4-methoxyphenylglyoxal, and Meldrum's acid. mdpi.com The proposed mechanism for the formation of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one involves several intermediates. mdpi.com

The synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives through a multicomponent reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole further exemplifies the power of this approach. nih.govresearchgate.net This methodology results in the formation of three new bonds (two C-C and one C-N) in a single operation. nih.govresearchgate.net

Role of Catalysts in Reaction Pathways

Catalysts play a crucial role in directing the reaction pathways, enhancing reaction rates, and improving yields in the synthesis of this compound and its derivatives. researchgate.netnih.govunizin.orgbhu.ac.inlibretexts.orgresearchgate.netmdpi.com By providing an alternative reaction route with a lower activation energy, catalysts enable reactions to proceed more efficiently. tutorchase.comlibretexts.orgetamu.edustudypug.com

Acidic Catalysis (e.g., Acetic Acid, Phosphorus Acid, Ionic Liquids)

Acid catalysts are frequently employed in the synthesis of heterocycles derived from this compound. For example, acetic acid is used as a solvent and catalyst in the four-component synthesis of pyridine-3-carbonitrile derivatives. nih.gov Chiral phosphoric acids and imidodiphosphoric acids have been utilized in enantioselective Friedel-Crafts reactions involving indole derivatives. oaepublish.com Sulfamic acid has also been reported as an effective catalyst for the multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. nih.govresearchgate.net

Base Catalysis (e.g., Triethylamine (B128534), Sodium Hydroxide)

Base catalysts are also instrumental in various synthetic transformations involving this compound. Triethylamine (Et3N), a weak base, is used in the synthesis of penta-substituted 4H-pyrans. nih.gov It facilitates the initial Knoevenagel condensation and subsequent Michael addition. Piperidine (B6355638), another basic catalyst, is utilized in the synthesis of indole-3-yl derivatives via the Knoevenagel reaction. acgpubs.org The use of t-BuOLi, a strong base, has been reported in the synthesis of spiro-1,3-dioxolane oxindoles from isatins. nih.gov

Metal-Free Reaction Conditions

The development of metal-free synthetic methods is a significant goal in green chemistry. Several reactions involving this compound can be carried out under catalyst-free conditions, often promoted by microwave irradiation. researchgate.net For example, the synthesis of dihydropyrido[2,3-d]pyrimidine derivatives from 2,6-diaminopyrimidin-4-one, various aldehydes or isatins, and 3-cyanoacetyl indoles proceeds efficiently without a catalyst under microwave irradiation. researchgate.net The synthesis of 3-cyanoacetylindole itself can be achieved by reacting indole with cyanoacetic acid in acetic anhydride (B1165640) without the need for a metal catalyst. researchgate.net

Nanocatalysis in Reaction Optimization

Nanocatalysts offer several advantages, including high surface area, enhanced catalytic activity, and recyclability. In the context of reactions involving indole derivatives, nano-rod zinc oxide (ZnO) has been demonstrated as a highly effective and recyclable catalyst for the synthesis of 3-indolyl-3-hydroxy oxindole (B195798) derivatives through a Friedel–Crafts reaction of indoles with isatins in water. researchgate.net

Knoevenagel Condensation as a Key Initiating Step

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that frequently serves as the initial step in the synthesis of a wide array of heterocyclic compounds derived from this compound. researchgate.nettutorchase.comacgpubs.orgnih.gov This reaction involves the nucleophilic addition of an active hydrogen compound, such as this compound, to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction. wikipedia.org

The active methylene (B1212753) group in this compound, positioned between the carbonyl and cyano groups, is readily deprotonated by a weak base to form a reactive enolate ion. This enolate then attacks the carbonyl carbon of an aldehyde or ketone, initiating the condensation. wikipedia.org For instance, the reaction of 3-cyanoacetyl indole with aromatic aldehydes in the presence of a base like triethylamine or piperidine leads to the formation of a benzylidene intermediate, which is a key precursor for various pyran and pyridine (B92270) derivatives. acgpubs.orgnih.gov The Knoevenagel condensation is also a crucial step in the synthesis of 3-(1H-indol-3-yl)-3-oxo-2-(2-oxoindolin-3-ylidene)propanenitrile from 3-cyanoacetylindole and isatin. researchgate.net The reaction conditions, including the choice of catalyst and solvent, can influence the outcome and selectivity of the Knoevenagel condensation and subsequent cyclization reactions. nih.gov

Michael Addition Pathways

The Michael addition, or conjugate addition, is a fundamental reaction pathway for this compound. masterorganicchemistry.comorganic-chemistry.org This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.org In the context of this indole derivative, the reaction typically proceeds by the addition of an enolate to an electrophilic alkene. masterorganicchemistry.com The process is thermodynamically controlled and is initiated by the deprotonation of an active methylene compound to form a resonance-stabilized carbanion. organic-chemistry.org

The mechanism of the Michael reaction involving this compound can be summarized in three main steps:

Deprotonation: A base abstracts an acidic α-hydrogen from a suitable donor, such as a malonate or nitroalkane, to generate an enolate. masterorganicchemistry.comlibretexts.org

Conjugate Addition: The resulting enolate attacks the β-carbon of an activated alkene, which acts as the Michael acceptor. masterorganicchemistry.com

Protonation: The newly formed enolate is subsequently protonated to yield the final product. masterorganicchemistry.com

This pathway is crucial for the formation of various carbon-carbon bonds and serves as a cornerstone for building more complex molecular architectures from the parent indole compound. For instance, it is utilized in one-pot, three-component reactions to synthesize 2-(1H-indol-3-yl)pyridine derivatives. researchgate.net

| Reactant 1 (Michael Donor Precursor) | Reactant 2 (Michael Acceptor) | Catalyst/Base | Product Type |

|---|---|---|---|

| Malonates | α,β-Unsaturated Ketones | Alkoxide Base | δ-Ketoesters |

| Nitroalkanes | α,β-Unsaturated Nitriles | Hydroxide Base | γ-Nitro Nitriles |

| This compound | Chalcones | Ammonium Acetate | Substituted Pyridines |

Intramolecular Cyclization and Elimination Steps

Following initial intermolecular reactions such as the Michael addition, this compound and its derivatives often undergo intramolecular cyclization. This process is fundamental to the formation of various heterocyclic ring systems. researchgate.net These reactions can be promoted under different conditions, including the use of transition metals or even under metal-free conditions. researchgate.net

For example, the synthesis of pyrazolo[3,4-b]pyridines involves a three-component reaction where an intermediate formed from this compound undergoes cyclization. researchgate.net Similarly, the formation of indolylpyridines can occur through a one-pot multicomponent reaction where an enamine derivative of the title compound reacts and subsequently cyclizes. researchgate.net These cyclization reactions are often followed by elimination steps, such as the loss of a small molecule like water or ammonia, to afford the final, stable aromatic heterocyclic product.

The efficiency of these cyclization-elimination sequences is often high, providing good yields of complex molecules from relatively simple starting materials. researchgate.net

C–H Activation and Annulation Mechanisms

Recent advancements in organic synthesis have highlighted the utility of C–H activation and annulation reactions in constructing polycyclic frameworks. While direct C-H activation studies on this compound itself are not extensively detailed in the provided results, the principles of such reactions are relevant to its potential transformations. Palladium-catalyzed C–H activation, for instance, is a powerful tool for forming new C–C bonds by functionalizing otherwise inert C–H bonds. rsc.orgnih.gov

The general mechanism for a palladium-catalyzed C-H activation/annulation reaction involves:

Coordination of a directing group to the palladium catalyst.

Oxidative addition and C-H bond cleavage to form a palladacycle.

Insertion of an unsaturated partner, such as an alkyne or allene. nih.gov

Reductive elimination to form the annulated product and regenerate the catalyst.

This type of strategy has been employed to synthesize succinimide-fused tricyclic scaffolds and various nitrogen-containing heterocycles, demonstrating the potential for applying similar methodologies to indole-containing substrates. rsc.orgnih.gov

Tautomerism Studies and Their Influence on Reactivity

Tautomerism, the interconversion of structural isomers, can significantly influence the reactivity of a molecule. chemrxiv.org For this compound, the presence of the β-keto-nitrile moiety allows for keto-enol tautomerism. The molecule can exist in equilibrium between the keto form (this compound) and its enol tautomer.

The specific tautomeric form present can be influenced by factors such as the solvent, pH, and temperature. chemrxiv.org This equilibrium is critical as the keto and enol forms can exhibit different reactivities. For instance, the enol form is often the reactive species in reactions requiring a nucleophilic attack from the oxygen atom, while the keto form's α-carbon can be deprotonated to act as a carbon nucleophile. The study of related indole compounds like indole-3-pyruvate has shown that different tautomers can have distinct stabilities and reactivities. nih.gov Understanding the tautomeric preferences of this compound is therefore essential for predicting and controlling its reaction outcomes. chemrxiv.org

| Factor | Influence on Tautomeric Equilibrium | Effect on Reactivity |

|---|---|---|

| Solvent Polarity | Can stabilize one tautomer over the other. chemrxiv.org | Alters the concentration of the reactive tautomer. |

| pH | Can favor the ionized form of one tautomer. chemrxiv.org | Can change the nucleophilicity or electrophilicity of the molecule. |

| Temperature | Can shift the equilibrium position. chemrxiv.org | Affects the rate of interconversion and subsequent reactions. |

Electrochemical Reaction Mechanisms

Electrochemical methods offer an alternative approach to inducing chemical reactions by using an electron as a "reagent," which can avoid the need for chemical oxidants or reductants. researchgate.net The electrochemical behavior of organic molecules involves the transfer of electrons at an electrode surface, leading to the formation of reactive intermediates such as radical ions or radicals. researchgate.net

For a compound like this compound, electrochemical methods could be used for both oxidation and reduction processes.

Oxidation: At the anode, the molecule could lose an electron to form a radical cation. This intermediate could then undergo further reactions, such as dimerization or reaction with a nucleophile.

Reduction: At the cathode, the molecule could gain an electron to form a radical anion. This species could then be protonated or undergo further reduction.

These electrochemical reactions proceed through single electron transfer steps, and the resulting intermediates' subsequent chemical reactions occur in the bulk solution. researchgate.net The specific products formed would depend on the reaction conditions, including the electrode material, solvent, supporting electrolyte, and the presence of other reagents.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-(1H-indol-3-yl)-3-oxopropanenitrile, both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals.

Proton NMR (¹H NMR) for Elucidating Proton Environments

The ¹H NMR spectrum of this compound reveals the electronic environment of each proton in the molecule. The spectrum, typically recorded in a solvent like DMSO-d₆, displays distinct signals corresponding to the protons of the indole (B1671886) ring and the methylene (B1212753) group of the oxopropanenitrile side chain.

The indole moiety presents a characteristic set of signals in the aromatic region (approximately 7.0-8.5 ppm). The proton on the nitrogen atom (N-H) of the indole ring typically appears as a broad singlet at a downfield chemical shift, often around 12.21 ppm, due to its acidic nature. The proton at the C2 position of the indole ring (H-2) resonates as a doublet at approximately 8.43 ppm. The protons on the benzene portion of the indole ring (H-4, H-5, H-6, and H-7) appear as a complex multiplet between 7.20 and 8.15 ppm. Specifically, the H-4 proton is observed as a doublet around 8.15 ppm. The methylene protons (-CH₂-) of the propanenitrile chain are magnetically equivalent and appear as a singlet at approximately 4.49 ppm.

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 12.21 | br s |

| H-2 | 8.43 | d |

| H-4 | 8.15 | d |

| H-5, H-6, H-7 | 7.20-7.55 | m |

| -CH₂- | 4.49 | s |

d = doublet, br s = broad singlet, m = multiplet

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The carbonyl carbon (C=O) of the oxopropanenitrile group is characteristically found at a downfield chemical shift, appearing at approximately 183.9 ppm. The carbon of the nitrile group (-CN) resonates around 116.9 ppm. The methylene carbon (-CH₂-) is observed at a more upfield position, typically at 32.8 ppm.

The carbons of the indole ring appear in the aromatic region. The C3a and C7a carbons, which are at the fusion of the two rings, have signals around 126.5 and 136.7 ppm, respectively. The C2 carbon, adjacent to the nitrogen atom, is found at approximately 134.8 ppm. The remaining indole carbons (C3, C4, C5, C6, and C7) resonate between 112.7 and 124.0 ppm, with the C3 carbon appearing at a more shielded value of around 113.8 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 183.9 |

| C7a | 136.7 |

| C2 | 134.8 |

| C3a | 126.5 |

| C4, C5, C6, C7 | 121.2 - 124.0 |

| C-CN | 116.9 |

| C3 | 113.8 |

| C-H (benzene ring) | 112.7 |

| -CH₂- | 32.8 |

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional NMR experiments are instrumental in confirming the structural assignments made from 1D NMR spectra by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, this would confirm the coupling between the adjacent protons on the benzene ring of the indole moiety.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbons to which they are directly attached. For instance, an HMQC or HSQC spectrum would show a cross-peak connecting the signal of the methylene protons (~4.49 ppm) with the signal of the methylene carbon (~32.8 ppm), as well as correlations for each protonated carbon of the indole ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for assembling the molecular fragments. For example, correlations would be expected between the methylene protons and the carbonyl carbon, the nitrile carbon, and the C3 carbon of the indole ring. The N-H proton would likely show correlations to the C2 and C3a carbons.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a very precise measurement of the mass of the molecular ion, which can be used to determine the elemental formula of the compound. For this compound (C₁₁H₈N₂O), the calculated exact mass for the protonated molecule [M+H]⁺ is 185.0715. An experimental HRMS measurement would be expected to find a value very close to this calculated mass, confirming the molecular formula.

Table 3: HRMS Data for this compound

| Ion | Calculated Exact Mass [M+H]⁺ | Found Exact Mass [M+H]⁺ |

| C₁₁H₉N₂O⁺ | 185.0715 | Value to be determined experimentally |

Electrospray Ionization (ESI-MS) for Molecular Ion Analysis

Electrospray Ionization is a soft ionization technique that is well-suited for analyzing polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. In the positive ion mode, the ESI-MS spectrum would show a prominent peak at m/z 185, corresponding to the protonated molecule. This technique confirms the molecular weight of the compound. Further fragmentation of this ion (MS/MS) could provide additional structural information.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a important tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by distinct absorption bands that confirm the presence of its key structural features.

The structure of this compound contains three significant functional groups that give rise to characteristic signals in an IR spectrum: the nitrile group (-C≡N), the carbonyl group (C=O), and the indole N-H bond.

Nitrile (C≡N) Stretch: The carbon-nitrogen triple bond of the nitrile group typically results in a sharp, medium-intensity absorption band in the region of 2260-2220 cm⁻¹.

Carbonyl (C=O) Stretch: The carbonyl group, being highly polar, produces a strong, sharp absorption band. For ketones, this band is characteristically found in the 1725-1705 cm⁻¹ range utdallas.edulibretexts.org. The position of this band is sensitive to conjugation, which is present in this molecule.

Indole (N-H) Stretch: The N-H stretching vibration of the indole ring typically appears as a medium-intensity, somewhat broad peak in the region of 3500-3300 cm⁻¹ utdallas.edu.

The presence of these characteristic bands in the IR spectrum provides clear evidence for the molecular structure of the compound.

| Functional Group | Bond | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Indole N-H | N-H Stretch | 3500 - 3300 | Medium, Broad |

| Nitrile | C≡N Stretch | 2260 - 2220 | Medium, Sharp |

| Carbonyl | C=O Stretch | 1725 - 1705 | Strong, Sharp |

X-ray Crystallography

X-ray crystallography provides definitive information on the precise three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound (also known as 2-(1H-indol-3-ylcarbonyl)acetonitrile) has been determined. The compound crystallizes in the triclinic space group P-1. A notable feature of its crystal structure is the presence of two crystallographically independent molecules in the asymmetric unit. These two molecules are oriented almost perpendicular to each other, with an angle of approximately 79.97° between them.

The indole ring system in both molecules is essentially planar. The bond angles associated with the cyano group are nearly linear, confirming its sp hybridization.

| Crystal Data | |

|---|---|

| Chemical formula | C₁₁H₈N₂O |

| Molar mass | 184.19 g/mol nih.gov |

| Crystal system | Triclinic |

| Space group | P-1 |

| a, b, c (Å) | 7.3439 (2), 7.3534 (2), 18.2475 (5) |

| α, β, γ (°) | 83.402 (2), 78.890 (2), 73.501 (1) |

| Volume (ų) | 925.23 (4) |

| Z | 4 |

The crystal packing of this compound is stabilized by a network of intermolecular hydrogen bonds. Specifically, N—H⋯O and C—H⋯N interactions are observed. The hydrogen atom of the indole N-H group acts as a hydrogen bond donor to the carbonyl oxygen atom of an adjacent molecule. This type of N—H⋯O hydrogen bonding is a common and significant interaction in stabilizing the crystal structures of indole derivatives nih.govnih.gov. These interactions link the molecules into a stable three-dimensional supramolecular architecture.

Molecules containing a keto-methylene group, like this compound, have the potential to exist in either keto or enol tautomeric forms. X-ray crystallographic analysis unambiguously shows that in the solid state, the compound exists exclusively in the keto form. This is evidenced by the clear localization of a double bond at the carbonyl oxygen and the presence of a methylene (-CH₂-) group adjacent to it, rather than a hydroxyl group and a carbon-carbon double bond (C=C-OH) which would characterize the enol form.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical formula of a synthesized compound. The molecular formula for this compound is C₁₁H₈N₂O nih.gov. The theoretical elemental composition can be calculated from this formula and its molar mass (184.19 g/mol ) nih.gov. Experimental results from elemental analysis of a pure sample are expected to closely match these theoretical values.

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 71.72% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.38% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 15.21% |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.69% |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing compounds with chromophoric systems. The absorption of UV-Vis radiation by this compound is primarily governed by the electronic transitions within its constituent aromatic and conjugated systems, namely the indole ring and the α,β-unsaturated keto-nitrile moiety.

The electronic spectrum of indole and its derivatives is characterized by two main absorption bands, designated as the ¹Lₐ and ¹Lₑ bands, arising from π → π* transitions. The position and intensity of these bands are sensitive to the nature and position of substituents on the indole ring. For instance, the introduction of an electron-withdrawing group, such as the 3-oxo-propanenitrile group, at the 3-position of the indole ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands due to the extension of the conjugated system.

Detailed experimental UV-Vis spectroscopic data for this compound is not extensively reported in the readily available scientific literature. However, the spectral characteristics can be inferred by examining related indole derivatives. For example, indole-3-carbaldehyde and 3-acetylindole, which also possess an electron-withdrawing carbonyl group at the 3-position, exhibit absorption maxima at longer wavelengths compared to unsubstituted indole. The UV-visible spectrum of indole-3-acetaldehyde shows local maxima at 244, 260, and 300 nm researchgate.net. Similarly, 3-acetylindole displays distinct absorption bands core.ac.uk.

The presence of the extended conjugation in this compound, involving the indole ring, the carbonyl group, and the nitrile group, would likely result in a complex spectrum with absorptions shifted to even longer wavelengths than those observed for simpler 3-substituted indoles. The solvent environment can also influence the position of the absorption maxima due to differential stabilization of the ground and excited states.

Below is a table summarizing the typical UV absorption maxima for indole and some related 3-substituted derivatives to provide a comparative context for the expected spectral features of this compound.

| Compound Name | Solvent | Absorption Maxima (λmax) in nm |

| Indole | Not specified | 270-290 |

| 3-Acetylindole | Ethanol | 214, 246, 300 |

| 3-Acetylindole | Cyclohexane | 212, 240, 298 |

| Indole-3-acetaldehyde | Not specified | 244, 260, 300 researchgate.net |

| Indole-3-carboxylic acid | Not specified | 278 |

| Indole-3-carbinol | Methanol | 217, 277 |

| 1H-Indole-2,3-dione | Water | 208, 242, 302, 418 researchgate.net |

This table is for illustrative purposes and shows data for related compounds to infer the expected spectral region for this compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. mdpi.com This approach is fundamental for a wide range of property predictions.

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms—the molecule's equilibrium geometry—must be determined. Geometry optimization calculations systematically alter the positions of the atoms to find the structure with the lowest possible energy.

For 3-(1H-indol-3-yl)-3-oxopropanenitrile, this process would define crucial bond lengths, bond angles, and dihedral angles. Key parameters would include the planarity of the indole (B1671886) ring, the orientation of the oxopropanenitrile side chain relative to the ring, and the specific lengths of the C=O, C≡N, and C-C bonds. This optimized structure is the essential starting point for all other computational analyses.

Table 1: Illustrative Data from Geometry Optimization for this compound (Note: The following values are representative examples of what a DFT calculation would produce and are not from a published study on this specific molecule.)

| Parameter | Atom Connections | Predicted Value |

| Bond Lengths (Å) | ||

| C=O | ~ 1.22 Å | |

| C≡N | ~ 1.15 Å | |

| C(indole)-C(carbonyl) | ~ 1.45 Å | |

| Bond Angles (°) ** | ||

| C(indole)-C(carbonyl)-C(methylene) | ~ 119° | |

| C(carbonyl)-C(methylene)-C(nitrile) | ~ 110° | |

| Dihedral Angles (°) ** | ||

| C(ring)-C(ring)-C(carbonyl)=O | ~ 0° or 180° |

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. ajprd.com It focuses on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ambeed.comambeed.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). ambeed.comambeed.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would map the distribution of these orbitals. It is expected that the HOMO would be primarily located on the electron-rich indole ring, while the LUMO would be concentrated on the electron-withdrawing oxopropanenitrile side chain, particularly around the carbonyl and nitrile groups.

Table 2: Representative FMO Data for this compound (Note: These are example values to illustrate the output of an FMO analysis.)

| Orbital | Energy (eV) | Primary Location | Implied Reactivity |

| HOMO | -6.5 eV | Indole Ring | Nucleophilic Center |

| LUMO | -1.8 eV | Oxopropanenitrile Chain | Electrophilic Center |

| HOMO-LUMO Gap | 4.7 eV | Entire Molecule | Indicator of Chemical Stability |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution of a molecule three-dimensionally. mdpi.com It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. Regions of negative potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, an MEP map would visually confirm the electronic characteristics predicted by FMO analysis. Negative potential would be expected around the carbonyl oxygen and the nitrile nitrogen, highlighting their roles as hydrogen bond acceptors. The hydrogen atom on the indole nitrogen (N-H) would exhibit a region of positive potential, indicating its acidity and ability to act as a hydrogen bond donor.

Natural Bonding Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of classical Lewis structures, including lone pairs and bonds. It quantifies delocalization effects by examining interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is measured by the second-order perturbation energy, E(2).

In this compound, NBO analysis would detail the hybridization of each atom and the nature of the chemical bonds. A key investigation would be the delocalization of electron density from the indole ring into the carbonyl group, a classic example of resonance. The analysis would quantify the stabilization energy from interactions such as the donation from a π orbital in the indole ring to the π* antibonding orbital of the C=O group.

Time-Dependent DFT (TD-DFT) for Electronic Transitions

While standard DFT is used for ground-state properties, Time-Dependent DFT (TD-DFT) is employed to study excited states and predict electronic absorption spectra (like UV-Visible spectra). TD-DFT calculates the energies required to promote an electron from an occupied orbital to an unoccupied one, which correspond to the absorption of light at specific wavelengths.

A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions. For instance, it could identify π → π* transitions associated with the conjugated system of the indole ring and the side chain, and n → π* transitions involving the lone pair electrons on the carbonyl oxygen.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms and the bonds between them. It is particularly useful for characterizing non-covalent interactions, such as hydrogen bonds and van der Waals forces.

QTAIM analysis identifies bond critical points (BCPs) in the electron density between interacting atoms. The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. For a potential dimer of this compound, QTAIM could be used to characterize the hydrogen bond between the N-H group of one molecule and the C=O or C≡N group of another, providing a quantitative measure of its strength and nature.

Molecular Docking Studies for Target Binding Prediction

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. For indole derivatives, which are known to interact with a wide array of biological targets, docking studies provide crucial insights into their binding affinities and interaction patterns.

While specific molecular docking studies exclusively on this compound are not extensively documented in publicly available literature, research on closely related indole-containing structures offers valuable predictive information. For instance, studies on trisindoline, an indole trimer, have revealed significant binding affinities for key proteins involved in cancer progression, such as Cdk-2, p53, and caspase-9. nih.gov These proteins are critical regulators of the cell cycle and apoptosis. The binding affinities of trisindoline derivatives with these targets are presented in Table 1.

Table 1: Binding Affinities of Trisindoline Derivatives with Cancer-Related Protein Targets

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Trisindoline 1 | Cdk-2 | -7.3 |

| Trisindoline 3 | Cdk-2 | -7.7 |

| Trisindoline 4 | Cdk-2 | -6.6 |

| Trisindoline 1 | p53 | -7.5 |

| Trisindoline 3 | p53 | -7.4 |

| Trisindoline 4 | p53 | -7.5 |

| Trisindoline 1 | Caspase-9 | -7.5 |

| Trisindoline 3 | Caspase-9 | -7.1 |

| Trisindoline 4 | Caspase-9 | -7.2 |

Data sourced from a study on trisindoline derivatives, which are complex indole structures. nih.gov These values indicate strong binding potential to these cancer targets.

The strong binding energies observed for these indole derivatives suggest that the indole scaffold is a key contributor to the interaction with the active sites of these proteins. It is plausible that this compound, as a core indole structure, could also exhibit favorable interactions with similar biological targets. The presence of a keto and a nitrile group provides hydrogen bond acceptors, while the indole ring can participate in hydrophobic and π-stacking interactions, which are crucial for stable protein-ligand binding. Further docking studies on this compound against a panel of cancer-related proteins would be a logical step to explore its specific therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable in medicinal chemistry for predicting the activity of new compounds and for optimizing the structure of lead compounds to enhance their efficacy. For indole derivatives, QSAR studies have been instrumental in identifying the key molecular features that govern their anticancer and antioxidant activities. nih.govnih.gov

A recent study on novel 1H-3-indolyl derivatives with significant antioxidant activity provides a relevant example of QSAR modeling. mdpi.com In this research, 2D QSAR modeling was performed to guide the synthesis and identify the most promising antioxidant candidates. The study revealed that specific structural modifications to the indole core significantly influenced the antioxidant capacity, as measured by their ability to scavenge the ABTS radical. The half-maximal inhibitory concentration (IC50) values for a series of these derivatives are presented in Table 2.

Table 2: Antioxidant Activity of Novel 1H-Indolyl Derivatives

| Compound | IC50 (μg/mL) |

|---|---|

| Derivative 2 | 45.26 |

| Derivative 3 | 34.87 |

| Derivative 7 | 48.88 |

| Derivative 8 | 31.71 |

| Derivative 10 | 28.23 |

| Ascorbic Acid (Standard) | 30.03 |

Data from a 2D-QSAR study on novel 1H-3-indolyl derivatives. mdpi.com Lower IC50 values indicate higher antioxidant activity.

The QSAR models developed in such studies typically employ a range of molecular descriptors, including electronic, steric, and topological parameters. For indole derivatives, descriptors related to the electronic properties of the indole ring and the nature and position of substituents have been shown to be critical for their biological activity. nih.gov While a specific QSAR model for this compound is not detailed, the existing models for related compounds suggest that its electronic and structural features would make it a promising candidate for further QSAR analysis to predict its potential in various therapeutic areas, including as an anticancer or antioxidant agent.

Thermodynamic and Kinetic Stability Assessments

DFT calculations can provide valuable information on the molecular structure, electronic properties, and thermodynamic parameters of a compound. For instance, calculations at the B3LYP/6-31+G(d,p) level of theory are commonly used to optimize the geometry of molecules and to calculate thermodynamic parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS). researchgate.net These parameters can be used to predict the spontaneity of reactions and the relative stability of different conformations or tautomers of a molecule. A study on the tautomeric equilibrium of 1H-pyrrol-3-ol type compounds, which are also heterocyclic structures, utilized DFT-B3LYP calculations to understand their molecular stability. nih.gov

Table 3: Theoretical Thermodynamic Parameters for a Heterocyclic Compound (Quinoline) at Different Temperatures

| Temperature (K) | Enthalpy (kcal/mol) | Heat Capacity (cal/mol·K) | Entropy (cal/mol·K) |

|---|---|---|---|

| 200.00 | 2.536 | 21.011 | 68.309 |

| 298.15 | 5.348 | 30.435 | 78.411 |

| 400.00 | 9.077 | 39.467 | 88.750 |

Data from a DFT study on quinoline, illustrating the type of thermodynamic data that can be generated computationally. scirp.org

Kinetic stability can be assessed by calculating the activation energies for potential decomposition pathways. This involves identifying the transition states for reactions such as hydrolysis, oxidation, or thermal degradation. The higher the activation energy, the more kinetically stable the compound is. Given the reactivity of the cyano and keto groups, and the potential for reactions at the indole nitrogen, a thorough computational investigation of the kinetic stability of this compound would be highly informative for its development as a stable chemical entity.

Biological and Pharmaceutical Research Applications

Anticancer Activities

The indole (B1671886) nucleus is a prominent scaffold in numerous natural and synthetic compounds exhibiting potent anticancer activities. nih.govresearchgate.net Consequently, derivatives of 3-(1H-indol-3-yl)-3-oxopropanenitrile have been extensively investigated for their potential as antineoplastic agents.

Cytotoxic Evaluation against Human Cancer Cell Lines

Derivatives of this compound have demonstrated significant cytotoxic effects against a panel of human cancer cell lines, indicating their broad-spectrum anticancer potential.

For instance, novel α-cyano indolylchalcones, synthesized from this compound, have been evaluated for their in vitro anticancer activity. One study reported that these derivatives exhibited notable cytotoxicity against the HCT-116 colon carcinoma cell line. nih.gov Similarly, other research has highlighted the potent activity of indole derivatives against various cancer cell lines including breast cancer (MCF-7, MDA-MB-231) and lung cancer (A549). nih.govnih.govnih.gov The cytotoxic efficacy is often compared to standard chemotherapeutic drugs, with some derivatives showing comparable or even superior activity.

Table 1: Cytotoxic Activity of Selected Indole Derivatives against Human Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| (Z)-N-(4-(2-((5-Methoxy-1H-indol-3-yl)methylene)hydrazine-1-carbonyl)phenyl) benzamide | MCF-7 | Not specified | mdpi.com |

| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e) | HCT-116 | 6.43 ± 0.72 | nih.govmdpi.com |

| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e) | A549 | 9.62 ± 1.14 | nih.govmdpi.com |

| Eupatorin | MCF-7 | >20 µg/mL (at 24h) | nih.gov |

| Eupatorin | MDA-MB-231 | >20 µg/mL (at 24h) | nih.gov |

| Platinum Complex (4) | MDA-MB-231 | Not specified | nih.gov |

| Platinum Complex (4) | MCF-7 | Not specified | nih.gov |

| Platinum Complex (4) | A549 | Not specified | nih.gov |

Mechanism of Action Studies in Cancer Cells

The anticancer effects of this compound derivatives are often attributed to their ability to induce programmed cell death, or apoptosis, and to modulate the cell cycle.

Research has shown that these compounds can trigger both intrinsic and extrinsic apoptotic pathways. nih.gov For example, novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives were found to induce apoptosis in HCT-116 colon cancer cells, a process mediated by p53. nih.gov The induction of apoptosis is a critical mechanism for eliminating cancer cells and is a key focus in the development of new anticancer therapies. frontiersin.org Studies on various indole derivatives have demonstrated their ability to induce apoptosis in different cancer cell lines, including MCF-7 breast cancer cells and A549 lung cancer cells. nih.govdaneshyari.com This is often accompanied by the activation of caspases, which are key executioner proteins in the apoptotic cascade. nih.govdaneshyari.com

Furthermore, some indole-based compounds have been shown to cause cell cycle arrest, preventing cancer cells from proliferating. daneshyari.com This dual mechanism of inducing apoptosis and modulating the cell cycle highlights the therapeutic potential of these compounds.

Investigation of Specific Molecular Targets

The anticancer activity of this compound derivatives is often linked to their interaction with specific molecular targets that are crucial for cancer cell survival and proliferation.

Key targets that have been investigated include: